molecular formula C24H18ClN3O5 B11091621 (2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B11091621
M. Wt: 463.9 g/mol
InChI Key: FGXVNWBTDRRLFJ-LDADJPATSA-N
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Description

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a nitro group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chlorophenyl Intermediate: This involves the reaction of 2-chlorophenol with a suitable alkylating agent to form 2-chlorophenylmethanol.

    Methoxylation: The intermediate is then reacted with methoxybenzene under specific conditions to introduce the methoxy group.

    Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Nitro Group Introduction: The nitro group is introduced via nitration of the aromatic ring using a mixture of nitric and sulfuric acids.

    Final Coupling Reaction: The final step involves coupling the intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include sodium cyanide for cyanation and nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18ClN3O5

Molecular Weight

463.9 g/mol

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)8-11-22(23)27-24(29)18(14-26)12-16-6-9-20(10-7-16)33-15-17-4-2-3-5-21(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12+

InChI Key

FGXVNWBTDRRLFJ-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C#N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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